molecular formula C13H7BrClFO B12624298 (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone CAS No. 917899-69-5

(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone

Cat. No.: B12624298
CAS No.: 917899-69-5
M. Wt: 313.55 g/mol
InChI Key: HKDDBMJLLJNLMT-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Using recrystallization or column chromatography to achieve high purity.

    Quality Control: Ensuring the product meets the required specifications through analytical techniques like NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone undergoes several types of chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.

    Oxidation: Formation of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)carboxylic acid.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is utilized in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Studying the effects of halogenated compounds on biological systems.

    Medicine: Investigating potential pharmaceutical applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their function. The carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
  • (4-Bromo-2-chlorophenyl)(morpholino)methanone
  • (2-Bromophenyl)(4-fluorophenyl)methanone

Uniqueness

(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is unique due to its specific combination of halogen atoms and the carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications. The presence of bromine, fluorine, and chlorine atoms allows for diverse chemical modifications, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

917899-69-5

Molecular Formula

C13H7BrClFO

Molecular Weight

313.55 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H7BrClFO/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H

InChI Key

HKDDBMJLLJNLMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Br)F)Cl

Origin of Product

United States

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